molecular formula C8H8O3 B160973 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- CAS No. 128886-99-7

4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl-

Cat. No. B160973
M. Wt: 152.15 g/mol
InChI Key: RVRIIDSRIPHWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields. This molecule has a unique structure that makes it suitable for use in organic synthesis, medicinal chemistry, and materials science. In

Scientific Research Applications

4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- has been extensively studied for its potential applications in various fields. In organic synthesis, it has been used as a building block for the synthesis of complex molecules such as natural products and pharmaceuticals. In medicinal chemistry, it has been investigated for its anticancer, antifungal, and antibacterial properties. In materials science, it has been used as a precursor for the synthesis of novel materials with unique properties.

Mechanism Of Action

The mechanism of action of 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- is not fully understood. However, it is believed to act by inhibiting key enzymes involved in various cellular processes. For example, it has been shown to inhibit the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the enzyme farnesyltransferase, which is involved in protein prenylation.

Biochemical And Physiological Effects

4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it has potent anticancer activity against various cancer cell lines. It has also been shown to have antifungal and antibacterial activity. In vivo studies have shown that it has anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- is its versatility. It can be easily synthesized and modified to yield derivatives with different properties. It is also relatively stable and can be stored for long periods without degradation. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl-. One direction is the development of novel derivatives with improved properties such as solubility and selectivity. Another direction is the investigation of its potential as a therapeutic agent for various diseases. Additionally, its potential applications in materials science and catalysis should be further explored. Finally, the mechanism of action of this compound should be further elucidated to better understand its biological effects.
In conclusion, 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- is a versatile compound with potential applications in various fields. Its synthesis method is well-established, and its scientific research applications are extensive. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of novel therapeutics and materials with unique properties.

Synthesis Methods

The synthesis of 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- can be achieved through several methods. One of the most common methods is the condensation of 2-methyl-3-oxobutanal with cyclopentanone in the presence of a base catalyst. Another method involves the reaction of 2-methyl-3-oxobutanal with cyclopentanone in the presence of a Lewis acid catalyst. Both methods yield the desired product with high yields and purity.

properties

CAS RN

128886-99-7

Product Name

4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl-

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

2-acetyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C8H8O3/c1-4-3-6(10)7(5(2)9)8(4)11/h3,11H,1-2H3

InChI Key

RVRIIDSRIPHWDF-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=C1O)C(=O)C

Canonical SMILES

CC1=CC(=O)C(=C1O)C(=O)C

synonyms

4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl-, (Z)- (9CI)

Origin of Product

United States

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